molecular formula C9H10N2O2 B14852759 3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B14852759
M. Wt: 178.19 g/mol
InChI Key: UECHXHFDAAYORE-UHFFFAOYSA-N
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Description

3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of the methoxy group at the 3-position can be done using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one and its derivatives may have applications in various fields:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Potential use as probes or inhibitors in biochemical studies.

    Medicine: Possible therapeutic agents due to their biological activities.

    Industry: Use in the development of new materials or as catalysts.

Mechanism of Action

The mechanism of action of 3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydro-1,6-naphthyridin-5(6H)-one: Lacks the methoxy group, potentially altering its biological activity.

    3-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one: The hydroxyl group might confer different reactivity and solubility properties.

Uniqueness

The presence of the methoxy group in 3-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one could influence its electronic properties, reactivity, and interactions with biological targets, making it unique compared to its analogs.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C9H10N2O2/c1-13-6-4-7-8(11-5-6)2-3-10-9(7)12/h4-5H,2-3H2,1H3,(H,10,12)

InChI Key

UECHXHFDAAYORE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCNC2=O)N=C1

Origin of Product

United States

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